molecular formula C7H4BrF3Mg B14895122 2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B14895122
M. Wt: 249.31 g/mol
InChI Key: VBGFCHDJKAPCJH-UHFFFAOYSA-M
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Description

2,3,5-Trifluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. The compound is particularly useful in the formation of complex molecules in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trifluorobenzylmagnesium bromide is typically prepared by reacting 2,3,5-trifluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium with the bromide compound .

Industrial Production Methods

In an industrial setting, the production of 2,3,5-trifluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and maximize yield. The product is then purified and stored under conditions that prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorobenzylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used with 2,3,5-trifluorobenzylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent. Solvents like 2-methyltetrahydrofuran are preferred due to their ability to stabilize the Grignard reagent and facilitate clean reactions .

Major Products

The major products formed from reactions involving 2,3,5-trifluorobenzylmagnesium bromide include secondary and tertiary alcohols, depending on the electrophile used. For example, reacting with an aldehyde will yield a secondary alcohol, while reacting with a ketone will yield a tertiary alcohol .

Scientific Research Applications

2,3,5-Trifluorobenzylmagnesium bromide is widely used in scientific research for various applications:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-trifluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluorobenzylmagnesium bromide is unique due to the presence of three fluorine atoms on the benzyl ring, which can significantly influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H4BrF3Mg

Molecular Weight

249.31 g/mol

IUPAC Name

magnesium;1,2,5-trifluoro-3-methanidylbenzene;bromide

InChI

InChI=1S/C7H4F3.BrH.Mg/c1-4-2-5(8)3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1

InChI Key

VBGFCHDJKAPCJH-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC(=C1F)F)F.[Mg+2].[Br-]

Origin of Product

United States

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